4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an anthracene moiety, a triazole ring, and a thiol group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of anthracene-9-carbaldehyde with 5-amino-3,4-dimethyl-isoxazole in ethanol . The reaction is carried out at elevated temperatures (around 80°C) for a few hours, and the progress is monitored using thin-layer chromatography (TLC). The resulting product is then purified by recrystallization from a suitable solvent mixture, such as methanol-chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . The triazole ring can interact with enzymes, inhibiting their activity and contributing to antimicrobial properties . Additionally, the thiol group can form covalent bonds with proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- Anthracen-9-ylmethylene-(4-methoxyphenyl)amine
- 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of an anthracene moiety, a triazole ring, and a thiol group. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H18N4OS |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N4OS/c30-24-27-26-23(16-29-19-10-2-1-3-11-19)28(24)25-15-22-20-12-6-4-8-17(20)14-18-9-5-7-13-21(18)22/h1-15H,16H2,(H,27,30)/b25-15+ |
InChI Key |
VOLBSECTDPFLDZ-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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